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Compound of Interest

Compound Name: 4-Chloroquinoline-8-carbaldehyde

CAS No.: 1781473-10-6

Cat. No.: B1459359

Get Quote

Executive Summary
4-Chloro-8-formylquinoline (C₁₀H₆ClNO, MW 191.[1][2]01) is a critical scaffold in the synthesis

of hydrazone-based metallo-pharmaceuticals and antimicrobial agents. Its dual functionality—

the electrophilic 4-chloro group and the 8-formyl moiety—makes it a versatile but reactive

intermediate.

Accurate characterization requires distinguishing this compound from common synthetic

byproducts (e.g., des-chloro analogs or oxidized carboxylic acids).[1][2] This guide compares

the fragmentation dynamics under Electron Impact (EI) and Electrospray Ionization (ESI),

providing a definitive spectral fingerprint for structural validation.[2]
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Feature Metric Diagnostic Value

Monoisotopic Mass 191.01 Da Baseline identification.[1]

Isotope Pattern 3:1 (³⁵Cl:³⁷Cl)
Confirms presence of one

chlorine atom.[1]

Base Peak (EI) m/z 191 or 162
Stability of the aromatic core

vs. formyl loss.

Key Neutral Loss 29 Da (CHO) / 28 Da (CO)
Confirms the aldehyde

functionality.[2][3]

Experimental Methodology & Protocols
To ensure reproducible fragmentation data, the following protocols are recommended. These

methods are self-validating through the observation of the characteristic chlorine isotope

cluster.

Protocol A: GC-MS (Electron Impact)
Best for: Structural elucidation and fingerprinting.[2]

Sample Prep: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).[1]

Inlet: Splitless mode at 250°C.

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[1]

Ionization: 70 eV electron energy.[1][4]

Scan Range: m/z 40–400.

Validation Check: Verify the intensity ratio of m/z 191 to 193 is approximately 3:1.

Protocol B: LC-MS/MS (Electrospray Ionization)
Best for: Trace detection and impurity profiling in polar matrices.[2]

Sample Prep: Dissolve 0.1 mg in 1 mL Acetonitrile/Water (50:50) with 0.1% Formic Acid.[1]
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Flow Rate: 0.3 mL/min.

Source: ESI Positive Mode (+).

Collision Energy (CID): Ramp 10–40 eV to generate a breakdown curve.

Validation Check: Observation of the [M+H]⁺ doublet at m/z 192/194.

Fragmentation Analysis: The "Molecular Blueprint"
Electron Impact (EI) Fragmentation Pathway
Under hard ionization (70 eV), the molecule forms a radical cation (

).[2] The fragmentation is driven by the stability of the quinoline ring and the lability of the formyl
substituent.

Molecular Ion (

, m/z 191): Generally intense due to the aromatic stability.[3]

Primary Loss (Aldehyde Cleavage):

-Cleavage: Loss of a hydrogen radical (H[1]•) yields the acylium ion at m/z 190.[1]

Decarbonylation: Subsequent loss of CO (28 Da) from the acylium ion (or direct loss of

CHO[2]• from

) generates the 4-chloroquinolinyl cation (m/z 162).[2] This is often a major peak.[1]

Secondary Loss (Halogen Elimination):

The fragment at m/z 162 loses the chlorine radical (Cl•) or HCl to form the quinolinyl cation

(m/z 127) or dehydro-quinolinyl ion (m/z 126).[2]

Ring Degradation:

Typical of quinolines, the loss of HCN (27 Da) occurs from the pyridine ring, shifting m/z

127
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m/z 100.[2]

Electrospray Ionization (ESI) Fragmentation Pathway
In ESI(+), the species exists as the protonated pseudomolecular ion

.[2][5]

Precursor (

, m/z 192): The proton likely localizes on the quinoline nitrogen or the formyl oxygen.[2]

Collision Induced Dissociation (CID):

Loss of CO/H₂O: Depending on the collision energy, loss of CO (28 Da) is observed,

leading to m/z 164 (protonated 4-chloroquinoline).[2]

Loss of HCl: A distinct neutral loss of HCl (36/38 Da) may occur, yielding m/z 156 (8-

formylquinolinyl cation), though this is less favored than CO loss.[2]

Visualizing the Fragmentation Logic
The following diagram maps the causal relationships in the fragmentation cascade.
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Legend

Molecular Ion (EI)
[M]+• m/z 191 (100%)

m/z 193 (32%)

Acylium Ion
[M-H]+ m/z 190

- H• (1 Da)

4-Chloroquinolinyl Cation
[M-CHO]+ m/z 162

(Base Peak Candidate)

- CHO• (29 Da)

- CO (28 Da)

Quinolinyl Cation
[M-CHO-Cl]+ m/z 127

- Cl• (35 Da)

Ring Fragment
[C8H6]+ m/z 100

- HCN (27 Da)

Blue: Precursor | Red: Major Fragment | Yellow: Secondary Fragment

Click to download full resolution via product page

Figure 1: Proposed Electron Impact (EI) fragmentation pathway for 4-chloro-8-formylquinoline.

Comparative Performance: Product vs. Alternatives
When validating 4-chloro-8-formylquinoline, it is essential to compare its spectral signature

against its likely structural analogs (impurities or starting materials).[1][2]

Table 1: Spectral Differentiation Matrix
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Compound Structure
Key MS Difference
(vs. Target)

Diagnostic Peaks
(m/z)

4-Chloro-8-

formylquinoline
Target

3:1 Cl Isotope + CHO

loss
191, 162, 127

4-Chloroquinoline Analog (No CHO)
Mass shift (-28 Da).[1]

[2] No CO loss.
163, 128

8-Formylquinoline Analog (No Cl)
No 3:1 isotope

pattern.[1][2]
157, 128

4-Hydroxy-8-

formylquinoline
Hydrolysis Product

Mass shift (-18 Da vs

Cl).[1] Loss of CO.
173, 145

Why This Matters:
Synthesis Monitoring: If the m/z 163 peak appears, it indicates deformylation (loss of the

aldehyde group) during the reaction.

Purity Check: If the m/z 173 peak appears, it indicates hydrolysis of the chlorine atom

(replacement by OH), a common side reaction in aqueous workups.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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